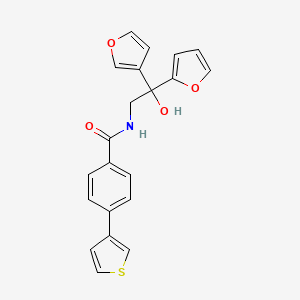

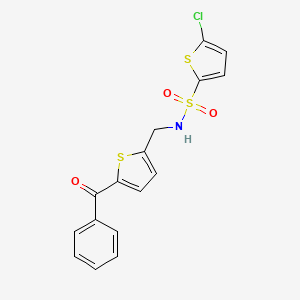

![molecular formula C21H15Cl2N3O2 B2884490 1,3-双(4-氯苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 923114-13-0](/img/structure/B2884490.png)

1,3-双(4-氯苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[3,2-d]pyrimidines . Pyrido[3,2-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body .

Synthesis Analysis

The synthesis of pyrido[3,2-d]pyrimidines has been reported in the literature. For instance, N-Bridged pyrido[4,3-d]pyrimidines were synthesized starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate . Another synthesis method was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure .Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidines has been characterized by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving pyrido[3,2-d]pyrimidines are diverse. For example, it was found that the first azido group after the addition to C -4 tautomerizes to tetrazole 10T, where tetrazole, as an electron-withdrawing group, makes the pyrimidine system more reactive toward a second nucleophilic addition, and the final 2,4-disubstituted system is formed .科学研究应用

独特的化学合成方法

研究人员已经开发出涉及 1,3-双(4-氯苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮和相关化合物的独特合成方法。例如,一项研究重点介绍了 1-烷基/烯丙基-3-(邻氯苄基)尿嘧啶的区域选择性一锅合成,展示了该化合物在选定的尿嘧啶衍生物中的抗 HIV 活性。这种创新的合成途径强调了该化合物在创建具有生物活性的分子中的用途 (Malik、Singh 和 Kumar,2006).

光物理性质和应用

对该化合物的另一方面的研究涉及它的光物理性质和应用。例如,合成和表征嘧啶-邻苯二甲酰亚胺衍生物,包括与 1,3-双(4-氯苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 结构相似的化合物,已经导致了新型比色 pH 传感器和逻辑门的开发。这些发现证明了该化合物在材料科学中所扮演的角色,特别是在创建具有潜在环境和生物医学应用的传感器方面 (Yan 等人,2017).

先进材料开发

研究还扩展到先进材料的开发,研究重点是聚合物和发光化合物的合成。将吡咯并[3,4-c]吡咯-1,4-二酮(一种与 1,3-双(4-氯苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 结构相似的化合物)单元并入聚合物中,导致产生的材料表现出强烈的荧光。这些材料在光电和传感器技术领域具有潜在应用,突出了该化合物在功能材料合成中的相关性 (Zhang 和 Tieke,2008).

未来方向

The future directions for the study of pyrido[3,2-d]pyrimidines are promising. They have been identified as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction . This suggests that they can serve as a new starting point for the future development of small-molecule antitumor immunomodulators targeting the PD-1/PD-L1 axis .

作用机制

Target of Action

Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target a variety of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Related pyrido[2,3-d]pyrimidines have been shown to inhibit the aforementioned targets, thereby disrupting their signaling pathways .

Biochemical Pathways

Related pyrido[2,3-d]pyrimidines have been shown to affect a variety of pathways related to the targets mentioned above .

Pharmacokinetics

Related pyrido[2,3-d]pyrimidines have been shown to have suitable pharmacokinetic properties .

Result of Action

Related pyrido[2,3-d]pyrimidines have been shown to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

属性

IUPAC Name |

1,3-bis[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O2/c22-16-7-3-14(4-8-16)12-25-18-2-1-11-24-19(18)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQGAIKQGBTLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B2884410.png)

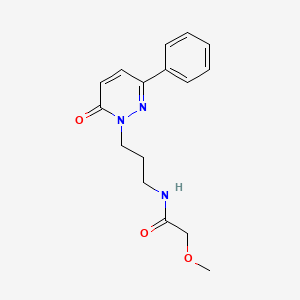

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2884411.png)

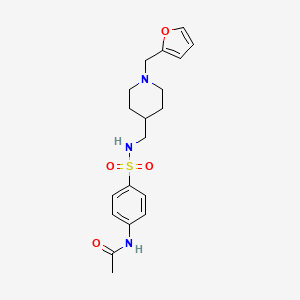

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2884413.png)

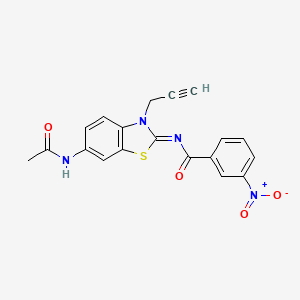

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2884415.png)

![[2,4'-Bi-2H-pyran]-4-ol, octahydro-](/img/structure/B2884416.png)

![5,8-Dioxaspiro[3.5]nonan-9-one](/img/structure/B2884423.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate](/img/structure/B2884428.png)